5-Oxopyrrolidine-3-carboxylic acid derivatives, often referred to as substituted pyrrolidinones, represent a class of heterocyclic compounds gaining increasing interest in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties [, , , , , , ]. 1-(2,6-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, with its unique 2,6-difluorobenzyl substitution, holds potential as a novel scaffold for developing new therapeutic agents.
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound falls under the category of pyrrolidine derivatives, which are known for their biological activity and utility in drug development. The compound's molecular formula is , with a molecular weight of approximately 241.19 g/mol .
The compound is synthesized through various chemical methods, often involving the modification of pyrrolidine rings and the introduction of fluorinated aromatic groups. Its relevance in pharmaceutical research has led to its inclusion in several databases, including PubChem, where it is cataloged under the CID 16228210 .
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure. It also features a pyrrolidine ring, which contributes to its pharmacological properties. The introduction of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods:
Technical details regarding specific reagents and conditions vary based on the chosen synthetic pathway, but typical methods include using solvents such as dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity .
The molecular structure of 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid features:
The structural representation can be summarized using SMILES notation: C1C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)O
.
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions often involve varying temperatures and catalysts to facilitate optimal yields .
The mechanism of action for 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid primarily relates to its interaction with biological targets within cells:
Data on specific targets and pathways are still under investigation but suggest a role in modulating biological functions relevant to drug action .
Relevant data indicate that proper storage conditions are essential for maintaining compound integrity over time .
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry, with pyrrolidine derivatives occupying a privileged position in drug discovery due to their versatile pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine atoms and fluorinated aromatic systems into the pyrrolidine scaffold has yielded clinically significant therapeutics across diverse disease areas, including oncology, neurology, and infectious diseases. These modifications exploit fluorine's unique characteristics—high electronegativity, small atomic radius (van der Waals radius 1.47 Å, comparable to hydrogen's 1.20 Å), and enhanced lipophilicity—to optimize drug-target interactions and ADME profiles. The 5-oxopyrrolidine-3-carboxylic acid framework, particularly when substituted with fluorinated benzyl groups, has emerged as a structurally sophisticated platform for developing targeted therapies with enhanced specificity and reduced off-target effects. This review examines the specific structural and functional attributes of 1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid within the broader context of fluorinated pyrrolidine pharmacology. [1] [2] [4]
Table 1: Comparative Physicochemical Properties of Bioactive Heterocyclic Scaffolds [2]
Structural Feature | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
H-bond Donors | 1.000 | 1.000 | 0 |
H-bond Acceptors | 1.500 | 0.500 | 0 |
SASA (Ų) | 258.835 | 236.257 | 269.230 |
Conformational Flexibility | High (pseudorotation) | Low (planar) | High |
Chiral Centers | Up to 4 | 0 | Up to 5 |
Fluorinated aromatic systems, particularly difluorinated phenyl rings, confer distinct advantages in molecular design through multifaceted mechanisms. The 2,6-difluorophenyl moiety exhibits a specific spatial orientation where fluorine atoms create a polarized electrostatic surface, facilitating both hydrogen bonding interactions with biological targets and enhanced membrane permeability. This substitution pattern significantly influences molecular conformation due to fluorine's strong electrostatic potential and steric effects, often promoting optimal binding geometry with target proteins. In oncology drug discovery, derivatives featuring 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffolds demonstrated marked cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375). Notably, hydrazone derivatives bearing this motif, such as compound 9f (N'-(4-methylbenzylidene)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide), exhibited potent activity in both 2D monolayers and 3D spheroid models, highlighting the pharmacophore's ability to penetrate complex tumor microenvironments. Beyond direct target interactions, the carbon-fluorine bond enhances metabolic stability by resisting oxidative metabolism, while simultaneously modulating lipophilicity to improve bioavailability—properties critically leveraged in FDA-approved fluorinated drugs like nirogacestat, alpelisib, and sotorasib. [1] [4] [5]
The 5-oxopyrrolidine-3-carboxylic acid framework provides a versatile structural template for rational drug design, integrating three critical pharmacophoric elements: (1) a conformationally constrained pyrrolidine ring enabling three-dimensional target engagement; (2) a hydrogen-bond accepting carbonyl group at position 5; and (3) a carboxylic acid functionality capable of salt formation or hydrogen-bond donation. This trifecta confers exceptional ligand efficiency, allowing comprehensive exploration of pharmacophore space while maintaining favorable physicochemical properties. The saturated pyrrolidine ring's sp³-hybridization enhances stereochemical diversity and enables "pseudorotation"—a conformational flexibility permitting access to both envelope and twist-boat conformations. This dynamic 3D coverage facilitates optimal binding to enantioselective biological targets, as demonstrated by chiral fluorinated pyrrolidine derivatives exhibiting nanomolar monoamine oxidase B (MAO-B) inhibition (e.g., compound D5, IC₅₀ = 0.019 µM). The carboxylic acid group at position 3 serves as a versatile synthetic handle for derivatization into amides, hydrazides, esters, and hydrazones, enabling fine-tuning of target selectivity. Hydrazone formation, exemplified by antibacterial derivatives bearing 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties, significantly enhanced Gram-positive pathogen inhibition (Staphylococcus aureus MIC = 3.9 µg/mL) and biofilm disruption. Furthermore, disubstituted pyrrolidine-2,5-dione variants function as dual COX-2/5-LOX inhibitors (e.g., compound 78, IC₅₀ = 0.051 µM), validating the scaffold's adaptability to diverse therapeutic targets through strategic functionalization. [2] [6] [8]
Table 2: Structural Diversity and Biological Activities of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives [1] [6] [8]
Core Structure | Derivative Class | Key Substitutions | Biological Activity | Potency |
---|---|---|---|---|
1-Aryl-5-oxopyrrolidine-3-carboxylic acid | Hydrazones | N'-(4-Methylbenzylidene); 2,4-Difluorophenyl | Anticancer (PPC-1, A375) | IC₅₀ < 5 µM in 3D models |
Pyrrolidine-2,5-dione | Diaryl disubstituted | N-(Benzyl(4-methoxyphenyl)amino | Dual COX-2/5-LOX inhibition | COX-2 IC₅₀ = 0.051 µM |
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazones | 5-Nitrothien-2-yl | Antibacterial / Biofilm disruption | S. aureus MIC = 3.9 µg/mL |
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Azoles / Benzimidazoles | Benzimidazol-2-yl | Cytostatic activity | Variable by cancer cell line |
The strategic selection of 2,6-difluorobenzyl as the N1 substituent in pyrrolidine-based therapeutics addresses multiple drug design challenges through synergistic steric, electronic, and metabolic mechanisms. Unlike its 2,4-difluorophenyl counterpart, the ortho-ortho difluorination pattern creates a sterically encumbered aromatic system that enforces a perpendicular orientation relative to the pyrrolidine ring. This conformational restriction reduces rotational entropy upon target binding, significantly enhancing binding affinity through pre-organization of the pharmacophore. The electron-withdrawing nature of fluorine atoms adjacent to the benzylic methylene group acidifies the proximal protons, potentially reducing susceptibility to oxidative metabolism at this vulnerable site. Molecular modeling studies of analogous 1-(2,4-difluorobenzyl) derivatives indicate that fluorine atoms participate in highly directional halogen bonding interactions with carbonyl oxygens or π-systems in target proteins, contributing an additional 1–3 kcal/mol to binding energy—a critical enhancement for low-molecular-weight compounds. In kinase inhibitor development, this motif demonstrated exceptional selectivity for CSF1R (c-FMS kinase) over structurally related kinases like PDGFR-β and c-Kit, attributed to optimal filling of a hydrophobic pocket while avoiding steric clashes with gatekeeper residues. The 2,6-difluorobenzyl substitution also modulates the carboxylic acid's pKₐ through through-bond electronic effects, enhancing membrane permeability in the unionized state while maintaining sufficient aqueous solubility for physiological distribution. This balanced approach to molecular design underpins the pharmacotherapeutic potential of 1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid as a versatile scaffold for next-generation targeted therapies. [4] [5] [9]
Table 3: Electronic and Steric Effects of Difluorobenzyl Substitution Patterns [3] [4] [5]
Parameter | 2,6-Difluorobenzyl | 2,4-Difluorobenzyl | Unsubstituted Benzyl |
---|---|---|---|
Steric Demand (Charton ν) | 0.57 | 0.53 | 0.52 |
Electrostatic Potential (kcal/mol) | -25.3 | -23.1 | -20.8 |
Metabolic Stability (t₁/₂ microsomes) | High | Moderate | Low |
π-Stacking Capacity | Reduced | Moderate | High |
Hydrophobic Interactions | Enhanced | Enhanced | Baseline |
Conformational Flexibility | Restricted | Moderate | High |
Complete list of compounds discussed:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0